Benzyl(4-butylphenyl)amine
Description
Benzyl(4-butylphenyl)amine is an aromatic amine derivative characterized by a benzyl group attached to an amine nitrogen, which is further substituted with a 4-butylphenyl group. For instance, derivatives containing the 4-butylphenyl group are utilized in hole-transport materials (HTMs) for perovskite solar cells and organic light-emitting devices (OLEDs) due to their thermal stability and charge-transport efficiency .
Properties
Molecular Formula |
C17H21N |
|---|---|
Molecular Weight |
239.35 g/mol |
IUPAC Name |
N-benzyl-4-butylaniline |
InChI |
InChI=1S/C17H21N/c1-2-3-7-15-10-12-17(13-11-15)18-14-16-8-5-4-6-9-16/h4-6,8-13,18H,2-3,7,14H2,1H3 |
InChI Key |
OETNXCSXMXNJLT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCC1=CC=C(C=C1)NCC2=CC=CC=C2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural Analogs
a. N,N-Bis(4-butylphenyl)benzene-1,4-diamine (CAS 372200-88-9)
- Structure : Features two 4-butylphenyl groups attached to a benzenediamine core.
- Properties : Higher molecular weight (C₃₂H₄₄N₂) compared to benzyl(4-butylphenyl)amine (C₁₇H₂₁N), resulting in enhanced thermal stability and hydrophobicity.
- Applications : Used in polymers like poly-TPD, a high-performance HTM achieving power conversion efficiencies (PCE) of 15.3% in perovskite solar cells .
b. Benzyl-(4-isopropylbenzyl)amine (CAS 346700-52-5)
- Structure : Contains an isopropyl substituent on the phenyl ring instead of a butyl chain.
- Properties : The branched isopropyl group reduces crystallinity compared to the linear butyl chain, improving solubility in organic solvents .
c. Benzyl[1-(4-tert-butylphenyl)ethyl]amine
- Structure : Incorporates a bulky tert-butyl group and an ethyl spacer.
- Properties : Increased steric hindrance slows chemical reactivity, making it suitable for catalytic intermediates .
Table 1: Structural Comparison of this compound Analogs
Functional Analogs in Materials Science
a. N,N′-Bis(4-butylphenyl)-N,N′-bis(phenyl)benzidine (TPD)
- Role : A small-molecule HTM with a high glass transition temperature (Tg ~ 60°C), ensuring morphological stability in OLEDs.
- Performance : Outperforms this compound derivatives in hole mobility (≈10⁻⁴ cm²/V·s) due to extended π-conjugation .
b. Thiazolidinone Derivatives with 4-Butylphenyl Groups
- Structure: Example: 3-(4-butylphenyl)-2-(phenylimino)-1,3-thiazolidin-4-one.
- Properties : Exhibits antimicrobial and anti-inflammatory activities, unlike this compound, which lacks reported bioactivity.
- Safety: Non-mutagenic at concentrations ≤1 mM, as shown in E. coli reverse mutation assays .
Table 2: Functional Comparison in Materials and Biology
Physicochemical Properties
- Thermal Stability : Linear alkyl chains (e.g., butyl) enhance melting points compared to branched analogs (e.g., isopropyl). For example, poly-TPD with bis(4-butylphenyl) groups has a Tg of ~95°C .
- Solubility : this compound is expected to exhibit moderate solubility in toluene and chlorobenzene, similar to TPD .
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